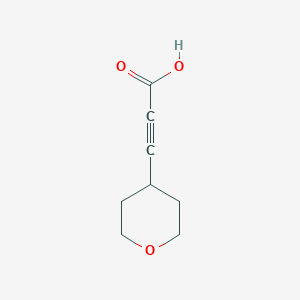

3-(Oxan-4-yl)prop-2-ynoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(oxan-4-yl)prop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-8(10)2-1-7-3-5-11-6-4-7/h7H,3-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYZTYVNTDNDHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344373-23-4 | |

| Record name | 3-(oxan-4-yl)prop-2-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of 3 Oxan 4 Yl Prop 2 Ynoic Acid As a Foundational Synthon

In the landscape of organic synthesis, 3-(oxan-4-yl)prop-2-ynoic acid serves as a crucial foundational synthon—a molecular fragment used to build more complex chemical structures. dntb.gov.ua Its utility stems from the dual functionality embedded within its structure. The oxane ring, a six-membered cyclic ether, can influence the physicochemical properties of a target molecule, such as solubility and metabolic stability. acs.org Simultaneously, the prop-2-ynoic acid group, an alkyne with a carboxylic acid, provides a reactive handle for a multitude of chemical transformations. thieme-connect.comuniovi.es

This combination allows chemists to introduce the oxane motif into a variety of molecular scaffolds. The alkynoic acid can undergo reactions like decarboxylative couplings, additions, and cyclizations, making it a versatile entry point for creating diverse chemical libraries. thieme-connect.comorganic-chemistry.orgacs.org For instance, alkynoic acids are widely employed as sources for alkynes and alkenes in various synthetic reactions. thieme-connect.com

Unpacking the Structural Features and Chemical Modalities

The chemical behavior and research applications of 3-(oxan-4-yl)prop-2-ynoic acid are dictated by its distinct structural components: the oxane ring and the alkynoic acid chain.

The oxane ring , also known by its IUPAC name tetrahydropyran (B127337) (THP), is a saturated six-membered ring containing one oxygen atom. wikipedia.org This heterocyclic system is a common feature in many natural products, particularly pyranose sugars like glucose. wikipedia.org In synthetic chemistry, derivatives of tetrahydropyran are frequently used, most notably as protecting groups for alcohols. wikipedia.org The presence of the oxane ring in this compound can enhance the polarity and aqueous solubility of resulting molecules compared to their purely carbocyclic analogs.

The prop-2-ynoic acid moiety is characterized by a carbon-carbon triple bond (an alkyne) conjugated with a carboxylic acid. This functional group is highly versatile. The triple bond can participate in a wide array of reactions, including click chemistry, hydrogenations, and various coupling reactions. uniovi.esorganic-chemistry.org The carboxylic acid provides a site for forming amides, esters, and other derivatives. Furthermore, the entire alkynoic acid unit can undergo decarboxylation to generate a terminal alkyne, which is a cornerstone of many synthetic strategies. thieme-connect.comorganic-chemistry.org

The interplay between these two structural features defines the compound's utility. The oxane ring acts as a stable, property-modulating anchor, while the alkynoic acid provides the reactive "business end" for synthetic elaboration.

An Overview of Academic Research Trajectories

Retrosynthetic Analysis Approaches

A logical retrosynthetic analysis of the target molecule, this compound, suggests two primary bond disconnections. The most straightforward disconnection is at the carboxylic acid group, which simplifies the target to a terminal alkyne precursor, 4-ethynyltetrahydropyran. This approach allows for the late-stage introduction of the carboxyl group.

A further disconnection of the carbon-carbon bond between the oxane ring and the ethynyl (B1212043) group leads back to a functionalized tetrahydropyran, such as tetrahydropyran-4-carbaldehyde or a 4-halotetrahydropyran, and an acetylene (B1199291) equivalent. This two-part strategy allows for the separate synthesis of the heterocyclic and side-chain components before their eventual coupling.

Direct Synthesis Routes

Direct synthesis routes to this compound primarily focus on the formation of the alkyne and the subsequent or concurrent introduction of the carboxylic acid functionality.

The formation of the key intermediate, 4-ethynyltetrahydropyran, is a critical step. This is most commonly achieved through one-carbon homologation of tetrahydropyran-4-carbaldehyde. Two prominent named reactions for this transformation are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

The Corey-Fuchs reaction provides a two-step method for converting an aldehyde to a terminal alkyne. organic-chemistry.orgwikipedia.org The first step involves the reaction of tetrahydropyran-4-carbaldehyde with a phosphonium (B103445) ylide, generated from carbon tetrabromide and triphenylphosphine, to yield a 1,1-dibromoalkene. jk-sci.comalfa-chemistry.com In the second step, treatment of this intermediate with a strong base, such as n-butyllithium, induces elimination of hydrogen bromide and a lithium-halogen exchange to form a lithium acetylide, which upon aqueous workup, gives the terminal alkyne. wikipedia.org

The Seyferth-Gilbert homologation offers an alternative route to terminal alkynes from aldehydes. wikipedia.orgyoutube.com This reaction utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) in the presence of a strong base. A more common and often higher-yielding variation is the Bestmann-Ohira modification , which generates the reactive phosphonate (B1237965) anion in situ from the more stable dimethyl (1-diazo-2-oxopropyl)phosphonate (the Bestmann-Ohira reagent) under milder basic conditions (e.g., K₂CO₃ in methanol). wikipedia.orgorganic-chemistry.org This method is particularly advantageous for base-sensitive aldehydes. organic-chemistry.org

| Method | Starting Material | Key Reagents | Intermediate | Product |

|---|

| Corey-Fuchs Reaction | Tetrahydropyran-4-carbaldehyde | 1. CBr₄, PPh₃ 2. n-BuLi | 4-(2,2-Dibromovinyl)oxane | 4-Ethynyltetrahydropyran | | Seyferth-Gilbert Homologation (Bestmann-Ohira Mod.) | Tetrahydropyran-4-carbaldehyde | Bestmann-Ohira Reagent, K₂CO₃, MeOH | Vinyl diazo intermediate | 4-Ethynyltetrahydropyran |

Once the terminal alkyne, 4-ethynyltetrahydropyran, is synthesized, the final step is the introduction of the carboxylic acid group. A widely used and effective method is the carboxylation of the terminal alkyne. This is typically achieved by deprotonating the alkyne with a strong organometallic base, such as a Grignard reagent (e.g., ethylmagnesium bromide) or an alkyllithium reagent (e.g., n-butyllithium), to form the corresponding acetylide. This nucleophilic acetylide is then reacted with carbon dioxide (often from dry ice or CO₂ gas) to form a carboxylate salt. Subsequent acidification with a dilute aqueous acid yields the final product, this compound.

Synthesis of Precursors and Intermediates

The primary precursor for the alkyne formation methodologies is tetrahydropyran-4-carbaldehyde. This aldehyde is typically prepared by the oxidation of the corresponding primary alcohol, tetrahydropyran-4-ylmethanol. Tetrahydropyran-4-ylmethanol itself can be obtained via the reduction of tetrahydropyran-4-carboxylic acid or its esters.

A commercially viable synthesis of tetrahydropyran-4-carboxylic acid has been reported, starting from the cyclization of diethyl malonate and bis(2-chloroethyl) ether in the presence of a base. ijprajournal.com The resulting diethyl tetrahydropyran-4,4-dicarboxylate is then subjected to hydrolysis to form the diacid, followed by a controlled thermal decarboxylation to yield tetrahydropyran-4-carboxylic acid. ijprajournal.com

An alternative route to a key oxane intermediate is the synthesis of tetrahydropyran-4-ol. This can be achieved through a Prins-type cyclization of 3-buten-1-ol (B139374) with a formaldehyde (B43269) source in the presence of formic acid. google.com The resulting alcohol can then be oxidized to tetrahydropyran-4-one, which can be a versatile intermediate for further functionalization.

| Precursor | Starting Materials | Key Reaction Steps | Typical Conditions |

|---|

| Tetrahydropyran-4-carboxylic acid | Diethyl malonate, Bis(2-chloroethyl) ether | 1. Cyclization 2. Hydrolysis 3. Decarboxylation | 1. Base, Solvent (e.g., Toluene), Heat 2. NaOH (aq) 3. Heat (120-130 °C) in Xylene/Paraffin oil ijprajournal.com | | Tetrahydropyran-4-ol | 3-Buten-1-ol, Formaldehyde, Formic acid | Prins-type cyclization | Heat (e.g., 50-100 °C) google.com | | Tetrahydropyran-4-carbaldehyde | Tetrahydropyran-4-ylmethanol | Oxidation | PCC, Swern oxidation, or Dess-Martin periodinane |

The assembly of the prop-2-ynoic acid moiety is intrinsically linked to the direct synthesis routes described in section 2.2. The one-carbon homologation of tetrahydropyran-4-carbaldehyde using either the Corey-Fuchs or Seyferth-Gilbert reaction effectively constructs the prop-1-yne portion of the side chain. The subsequent carboxylation of the resulting terminal alkyne completes the assembly of the prop-2-ynoic acid moiety directly onto the oxane ring. This sequential approach, building the side chain step-by-step on the pre-formed heterocyclic core, represents a convergent and efficient strategy for the synthesis of this compound.

Catalytic Methods in Synthesis

Catalytic methods are central to the efficient and selective synthesis of complex organic molecules like this compound. These approaches offer advantages over classical stoichiometric reactions by providing milder reaction conditions, higher yields, and greater functional group tolerance. The primary strategies involve forming the C(sp)-C(sp3) bond between the propargylic acid moiety and the oxane ring.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira coupling)

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium complex as the primary catalyst and a copper(I) salt as a co-catalyst, in the presence of an amine base. wikipedia.org

A plausible synthetic route to this compound via Sonogashira coupling would involve the reaction between a 4-substituted oxane and a three-carbon acetylenic component. Two main variations of this disconnection are feasible:

Route A: Coupling of a 4-halo-oxane (e.g., 4-iodo-tetrahydropyran or 4-bromo-tetrahydropyran) with propiolic acid (or its ester, followed by hydrolysis).

Route B: Coupling of 4-ethynyl-oxane with a halocarbonate or similar C1 electrophile, followed by hydrolysis or direct carboxylation.

Focusing on Route A, the reaction would couple 4-iodo-tetrahydropyran with propiolic acid. The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium(0) species undergoes oxidative addition with the 4-iodo-oxane. Simultaneously, the copper(I) acetylide is formed from the terminal alkyne (propiolic acid) and the copper(I) salt. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product, this compound, and regenerates the active palladium(0) catalyst. wikipedia.org

Recent advancements have also explored copper-free Sonogashira reactions, which can simplify product purification. nih.gov Furthermore, decarbonylative Sonogashira couplings have emerged, utilizing carboxylic acids as alternative electrophilic partners, though this is more relevant for aryl carboxylic acids. rsc.orgnih.govrsc.org

| Component | Example Reagents/Conditions | Role |

| Oxane Precursor | 4-Iodo-tetrahydropyran, 4-Bromo-tetrahydropyran | Electrophilic partner |

| Alkyne Precursor | Propiolic acid, Ethyl propiolate | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Primary catalyst for C-C bond formation |

| Copper Co-catalyst | CuI | Facilitates formation of copper acetylide |

| Ligand | Triphenylphosphine (PPh₃), Xantphos | Stabilizes the palladium center |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Neutralizes HX byproduct, facilitates alkyne deprotonation |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction medium |

This table presents typical components for a Sonogashira coupling reaction, which could be adapted for the synthesis of this compound.

Another relevant palladium-catalyzed method is the direct carboxylation of alkyne precursors using carbon dioxide (CO₂). encyclopedia.pubmdpi.comorganic-chemistry.org In this scenario, 4-ethynyl-oxane could potentially be carboxylated at the terminal position using a palladium catalyst and CO₂ as the carbon source.

Copper-Catalyzed Reactions

Copper catalysis offers a cost-effective and versatile alternative to palladium for certain transformations. rsc.org For the synthesis of this compound, the most relevant copper-catalyzed reaction is the direct carboxylation of a terminal alkyne.

This strategy would involve reacting 4-ethynyl-oxane with carbon dioxide in the presence of a suitable copper(I) catalyst and a base. google.com The proposed mechanism involves the formation of a copper acetylide from 4-ethynyl-oxane and the Cu(I) catalyst. This copper acetylide species is nucleophilic enough to react with CO₂, leading to a copper carboxylate intermediate. Subsequent protonolysis would then yield the desired this compound and regenerate the active catalyst. google.com

This method is highly atom-economical and utilizes a readily available C1 source (CO₂). The efficiency of the reaction can be highly dependent on the choice of ligands for the copper catalyst, the base, and the reaction conditions such as pressure and temperature. google.com

Decarboxylative couplings are another area where copper catalysis is prominent. For instance, propiolic acids can be coupled with aryl iodides in a reaction that involves decarboxylation, though this is more applicable to the synthesis of diaryl acetylenes rather than the target molecule. organic-chemistry.org However, it highlights the reactivity of propiolic acids with copper catalysts. researchgate.net

| Component | Example Reagents/Conditions | Role |

| Oxane Precursor | 4-Ethynyl-oxane | Nucleophilic alkyne substrate |

| Carbon Source | Carbon Dioxide (CO₂) | Electrophilic C1 source |

| Copper Catalyst | CuI, Cu(OAc)₂, [Cu(MeCN)₄]PF₆ | Primary catalyst for carboxylation |

| Ligand | N-heterocyclic carbenes (NHCs), Amines | Stabilizes copper catalyst, enhances reactivity |

| Base | Cesium carbonate (Cs₂CO₃), Organic bases | Promotes formation of the copper acetylide |

| Solvent | Dimethylformamide (DMF), Acetonitrile | Reaction medium |

This table outlines potential components for a copper-catalyzed carboxylation to synthesize this compound.

Derivatization and Structural Modification of 3 Oxan 4 Yl Prop 2 Ynoic Acid

Synthesis of Ester and Amide Derivatives

The carboxylic acid group of 3-(oxan-4-yl)prop-2-ynoic acid is a prime site for derivatization, most commonly through the formation of esters and amides. These reactions are fundamental in medicinal chemistry for enhancing properties such as cell permeability and metabolic stability.

Standard esterification procedures involve the reaction of the parent carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. For instance, reaction with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters. jmcs.org.mx

Amide synthesis is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. chemistrysteps.comescholarship.org Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or phosphonitrilic chloride trimer (PNT) can be employed to facilitate amide bond formation under milder conditions, which is particularly useful when dealing with sensitive substrates. chemistrysteps.comiajpr.com A general method for preparing a variety of amide derivatives involves dissolving the carboxylic acid in a suitable solvent like dichloromethane, followed by the addition of a base (e.g., diisopropylethylamine - DIPEA), a coupling agent (e.g., HATU), and the desired amine. acs.org This approach allows for the synthesis of a diverse library of amides by varying the amine component. acs.org

Table 1: Examples of Amide Synthesis Conditions

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| (E)-9-oxooctadec-10-en-12-ynoic acid | DIPEA, HATU, Amine | Amide | acs.org |

| Carboxylic Acid | Phosphonitrilic chloride trimer (PNT), N-methyl morpholine (B109124) (NMM), Amine | Amide | iajpr.com |

| Carboxylic Acid | DCC or EDC, Amine | Amide | chemistrysteps.com |

Functionalization of the Terminal Alkyne

The terminal alkyne in this compound is a highly versatile functional group that can participate in a wide array of chemical transformations. This allows for the introduction of diverse structural motifs, significantly expanding the chemical space of its derivatives.

One of the most prominent reactions of terminal alkynes is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of 1,2,3-triazole rings by reacting the alkyne with an organic azide. nih.gov This methodology has been widely used to link the alkyne-containing core to various other molecules, including aromatic azides and even complex biomolecules. nih.gov

Another important reaction is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is instrumental in synthesizing derivatives with extended conjugation and structural complexity.

Furthermore, the alkyne can undergo various addition reactions. For example, hydrofunctionalization reactions can introduce different groups across the triple bond. nih.gov It can also participate in cycloaddition reactions other than CuAAC, and can be a precursor for the synthesis of more complex heterocyclic systems.

Modifications of the Oxane Moiety

The oxane (tetrahydropyran) ring offers another avenue for structural modification, although it is generally less reactive than the carboxylic acid or alkyne functionalities. Modifications to this ring can influence the molecule's conformation, polarity, and steric bulk.

Synthetic strategies can be devised to introduce substituents onto the oxane ring. This could involve starting with a pre-functionalized oxane derivative before the introduction of the prop-2-ynoic acid side chain. Alternatively, reactions could be developed to functionalize the C-H bonds of the oxane ring directly, although this is often more challenging.

Ring-opening of the oxane moiety under specific conditions could lead to a completely different class of linear derivatives, providing a scaffold with increased flexibility. Furthermore, replacing the oxygen atom with other heteroatoms, such as sulfur (to form a thiane) or nitrogen (to form a piperidine), would generate analogues with significantly different electronic and steric properties.

Development of Advanced Analogues for Chemical Probes

The structural features of this compound make it an attractive scaffold for the development of chemical probes. These probes are invaluable tools for studying biological systems, for example, by allowing for the visualization and identification of protein targets. whiterose.ac.uk

A common strategy for creating such probes is to attach a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to the core molecule. The terminal alkyne is particularly well-suited for this purpose via click chemistry. whiterose.ac.uknih.gov For example, an alkyne-containing probe can be reacted with an azide-functionalized fluorescent dye (like a cyanine (B1664457) or Alexa Fluor dye) to create a fluorescent probe. whiterose.ac.uk This allows for sensitive detection and imaging in biological samples. whiterose.ac.uk

Similarly, biotinylation, the attachment of a biotin molecule, can be achieved through the same chemical handles. Biotinylated probes are widely used in affinity-based protein profiling and pull-down experiments to identify the binding partners of the parent molecule. The development of analogues of 2-bromopalmitate, which include a terminal alkyne for click chemistry, highlights a similar strategy for creating activity-based probes for enzymes. nih.gov

Structure-Reactivity Relationship (SRR) Studies

Structure-reactivity relationship (SRR) studies are crucial for understanding how the chemical structure of a molecule influences its reactivity. For derivatives of this compound, these studies would systematically investigate how modifications to the oxane ring, the linker, and the terminal alkyne affect the reactivity of the molecule in various chemical transformations.

For instance, SRR studies could explore how the introduction of electron-withdrawing or electron-donating groups on the oxane ring affects the pKa of the carboxylic acid or the reactivity of the alkyne in cycloaddition reactions. Computational studies, such as those evaluating bond dissociation energies and ionization potentials, can provide mechanistic insights into the structure-antioxidant activity relationships of similar compounds. researchgate.net Such studies help in understanding the underlying principles governing the molecule's behavior and in designing new analogues with desired reactivity profiles.

Combinatorial Approaches to Derivative Libraries

Combinatorial chemistry offers a powerful strategy for the rapid generation of large libraries of related compounds. This approach is particularly well-suited for exploring the chemical space around the this compound scaffold.

By employing a combinatorial approach, one could systematically vary the functional groups at the carboxylic acid and alkyne positions. For example, a diverse set of amines could be reacted with the carboxylic acid to create a library of amides, while a variety of azides could be reacted with the alkyne to generate a library of triazoles. acs.orgnih.gov

These libraries can then be screened in high-throughput assays to identify compounds with desired properties, such as enhanced biological activity or specific reactivity. This parallel synthesis approach significantly accelerates the discovery and optimization process compared to traditional one-by-one synthesis. The synthesis of a series of β-lactones from a common intermediate to explore structure-activity relationships is an example of such a library-based approach. escholarship.org

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)academicjournals.org

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are powerful tools for exploring the intricacies of molecular systems. nih.govresearchgate.net For 3-(Oxan-4-yl)prop-2-ynoic acid, DFT methods can provide a detailed picture of its electronic and geometric properties. These calculations are fundamental to understanding the molecule's behavior and are often used to corroborate or predict experimental findings. nih.gov

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, HOMO-LUMO Gap)academicjournals.org

The electronic structure of a molecule is key to its chemical reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic regions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the carboxylic acid and alkyne groups, combined with the saturated oxane ring, influences this gap.

Table 1: Representative Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.7 |

Note: These are illustrative values typical for similar organic molecules and would be precisely determined through specific DFT calculations.

Energetic Landscape Mapping

Mapping the energetic landscape of this compound involves calculating the potential energy surface to identify stable conformers and the transition states that connect them. This is particularly relevant for the flexible oxane ring, which can adopt various conformations such as chair, boat, and skew-boat forms. mdpi.com The chair conformation is generally the most stable for six-membered rings like oxane. researchgate.net The energetic landscape reveals the relative stabilities of these conformers and the energy barriers for interconversion.

Vibrational Analysis

Vibrational analysis, typically performed as part of DFT calculations, predicts the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds. For this compound, characteristic vibrational frequencies would include the O-H stretch of the carboxylic acid, the C≡C triple bond stretch of the alkyne, and the C=O carbonyl stretch. These calculated spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecule's structure.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | ~3500 |

| Alkyne | C≡C Stretch | ~2200 |

| Carbonyl | C=O Stretch | ~1750 |

| Oxane Ring | C-O-C Stretch | ~1100 |

Note: These are typical frequency ranges and the precise values depend on the computational method and basis set used.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectories of atoms and molecules over time. For this compound, MD simulations could be used to explore its conformational dynamics in different solvent environments, providing insights into how the solvent affects its structure and flexibility. rsc.org These simulations are particularly useful for understanding larger-scale motions and interactions that are not easily accessible through static quantum chemical calculations. rsc.org

Reaction Mechanism Modeling and Transition State Analysisacademicjournals.org

Computational modeling is instrumental in elucidating reaction mechanisms. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be used to model the entire reaction pathway. acs.org This involves identifying the structures of reactants, intermediates, transition states, and products. Transition state analysis allows for the calculation of activation energies, which are crucial for understanding reaction rates. This level of detail provides a molecular-level understanding of how the reaction proceeds.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comchemistrysteps.compressbooks.pub For this compound, the primary sources of conformational flexibility are the oxane ring and the linkage between the ring and the prop-2-ynoic acid side chain.

The oxane ring typically adopts a stable chair conformation to minimize steric and torsional strain. mdpi.comutdallas.edu The substituent at the 4-position can be either in an axial or equatorial position. The energetic preference for the equatorial position is a key aspect of the conformational analysis of substituted cyclohexanes and their heteroatomic analogues. researchgate.net The relative energies of the axial and equatorial conformers can be calculated to determine the equilibrium population of each. For the bulky prop-2-ynoic acid group, the equatorial position is expected to be significantly more stable.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

Predictive Modeling of Chemical Parameters

In the absence of extensive experimental data for this compound, computational methods serve as a powerful tool for predicting its fundamental chemical parameters. These theoretical investigations provide valuable insights into the molecule's behavior in chemical systems, guiding further research and application. By employing various in silico models, it is possible to estimate properties such as pKa, polarizability, and a suite of reactivity indices, which collectively build a comprehensive chemical profile of the compound.

The predictions detailed below are derived from established computational chemistry platforms. The pKa value was predicted using Chemicalize. The polarizability and molar refractivity were estimated using the SwissADME web tool. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies were calculated to derive key reactivity indices. It is important to note that these are theoretical estimations and may differ from experimental values.

Predicted Physicochemical Parameters

A key descriptor for an acidic compound is its acid dissociation constant (pKa). For this compound, the carboxylic acid functional group is the primary site of ionization. The predicted pKa value provides an indication of its acidic strength.

Polarizability is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. This property is crucial in understanding intermolecular interactions. Molar refractivity provides information about the volume occupied by a molecule and its polarizability.

| Parameter | Predicted Value | Method/Software |

|---|---|---|

| pKa (strongest acidic) | 3.54 | Chemicalize |

| Polarizability (ų) | 15.58 | SwissADME |

| Molar Refractivity | 40.12 | SwissADME |

Predicted Reactivity Indices

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), offer a quantitative assessment of the chemical reactivity and kinetic stability of a molecule. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. These indices are instrumental in predicting how the molecule will interact with other chemical species.

The following reactivity indices have been calculated based on predicted HOMO and LUMO energy values:

Ionization Potential (I) : The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A) : The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Electronegativity (χ) : A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η) : A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S) : The reciprocal of chemical hardness, indicating the ease of a change in electron distribution. It is calculated as S = 1 / (2η).

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

| Reactivity Index | Predicted Value (eV) |

|---|---|

| EHOMO | -10.512 |

| ELUMO | -1.854 |

| HOMO-LUMO Gap (ΔE) | 8.658 |

| Ionization Potential (I) | 10.512 |

| Electron Affinity (A) | 1.854 |

| Electronegativity (χ) | 6.183 |

| Chemical Hardness (η) | 4.329 |

| Chemical Softness (S) | 0.115 |

| Electrophilicity Index (ω) | 4.417 |

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The calculated electrophilicity index points towards its capacity to act as an electrophile in chemical reactions. These predictive models provide a foundational understanding of the chemical nature of this compound, which can be leveraged for designing future experimental studies and exploring its potential applications.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and elucidating complex molecular structures by revealing interactions between different nuclei. For 3-(Oxan-4-yl)prop-2-ynoic acid, a combination of 2D NMR experiments would be crucial for confirming the connectivity of the oxane ring and the prop-2-ynoic acid side chain.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the methine proton at position 4 of the oxane ring and the adjacent methylene protons at positions 3 and 5. It would also reveal the coupling between the methylene protons at positions 2 and 3, and 5 and 6 of the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. This is instrumental in assigning the ¹³C signals based on the more readily interpretable ¹H spectrum. For instance, the signal for the methine proton on the oxane ring would show a cross-peak with the signal for the carbon atom at the same position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is particularly useful for identifying quaternary carbons and piecing together different parts of a molecule. In the case of this compound, HMBC would be expected to show correlations between the protons on the oxane ring and the carbons of the prop-2-ynoic acid side chain, confirming their connection. For example, the methine proton at position 4 of the oxane ring should show a correlation to the acetylenic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides valuable information about the three-dimensional structure and stereochemistry of a molecule. For this compound, NOESY could help determine the spatial relationship between the prop-2-ynoic acid side chain and the protons on the oxane ring.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | ~155 |

| Alkyne (-C ≡C-) | - | ~80 |

| Alkyne (-C≡C -) | - | ~75 |

| Oxane-C4 (CH) | 2.5 - 3.0 | 30 - 35 |

| Oxane-C3, C5 (CH₂) | 1.6 - 2.0 | 30 - 35 |

| Oxane-C2, C6 (CH₂) | 3.5 - 4.0 | 65 - 70 |

Solid-state NMR (ssNMR) provides valuable information about the structure, dynamics, and packing of molecules in the solid phase. Unlike solution-state NMR, which averages out anisotropic interactions through molecular tumbling, ssNMR can probe these interactions to reveal details about the crystalline or amorphous nature of a sample. For this compound, ssNMR could be used to:

Characterize Polymorphism: Identify and characterize different crystalline forms (polymorphs) of the compound, which can have different physical properties.

Study Intermolecular Interactions: Investigate intermolecular hydrogen bonding, particularly involving the carboxylic acid groups, which often form dimers in the solid state.

Determine Molecular Conformation: Provide insights into the conformation of the oxane ring and the orientation of the side chain in the crystal lattice.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, typically to four or five decimal places. nih.govresearchgate.net This precision allows for the determination of the elemental formula of a molecule by distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov For this compound (C₈H₁₀O₃), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the calculated theoretical mass.

Predicted Exact Masses of this compound and its Common Adducts

| Ion | Chemical Formula | Calculated Exact Mass (Da) |

| [M] | C₈H₁₀O₃ | 154.06299 |

| [M+H]⁺ | [C₈H₁₁O₃]⁺ | 155.07029 |

| [M+Na]⁺ | [C₈H₁₀O₃Na]⁺ | 177.05224 |

| [M-H]⁻ | [C₈H₉O₃]⁻ | 153.05574 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where ions of a specific mass-to-charge ratio are selected, fragmented, and then the fragment ions are analyzed. wikipedia.org This technique is invaluable for structural elucidation by providing information about the connectivity of atoms within a molecule. nih.gov The fragmentation of this compound would likely proceed through characteristic losses of small neutral molecules and cleavage of the oxane ring.

A plausible fragmentation pathway for the protonated molecule [M+H]⁺ could involve:

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group.

Loss of Water: Dehydration involving the carboxylic acid proton and an oxygen from the oxane ring.

Ring Cleavage: Fragmentation of the oxane ring, leading to various smaller fragments.

Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 137 | [M+H - H₂O]⁺ |

| 111 | [M+H - CO₂]⁺ |

| 85 | [C₅H₉O]⁺ (Oxane ring fragment) |

| 69 | [C₅H₉]⁺ (Fragment from oxane ring) |

| 45 | [COOH]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nih.govmpg.de Both techniques probe the vibrational modes of molecules, but they are governed by different selection rules. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on a change in the polarizability of the molecule.

For this compound, IR and Raman spectroscopy would be used to identify the characteristic vibrations of its key functional groups.

Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 (broad) | Weak |

| Alkyne (C≡C) | Stretching | 2260 - 2100 (weak to medium) | Strong |

| Carbonyl (C=O) | Stretching | 1725 - 1700 (strong) | Medium to strong |

| Oxane (C-O-C) | Asymmetric Stretching | 1150 - 1085 (strong) | Weak |

| Alkane (C-H) | Stretching | 2950 - 2850 (medium to strong) | Medium to strong |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Building Block for Complex Molecular Architectures

The intrinsic reactivity of the propiolic acid group, characterized by its carbon-carbon triple bond and carboxylic acid functionality, renders 3-(Oxan-4-yl)prop-2-ynoic acid a highly valuable precursor in the synthesis of intricate molecular structures. The triple bond can readily participate in a variety of chemical transformations, including cycloadditions, coupling reactions, and nucleophilic additions. This allows for the strategic introduction of the oxane-containing fragment into larger, more complex molecular frameworks. The oxane ring itself can influence the stereochemistry of these reactions and impart specific conformational properties to the final products.

Integration into Polymeric Systems

In the realm of polymer chemistry, this compound serves as a functional monomer for the creation of novel polymeric materials. The carboxylic acid group can be readily converted into various esters or amides, enabling its polymerization through different mechanisms. The resulting polymers incorporate the oxane ring into their backbone or as a pendant group, which can significantly impact the material's physical and chemical properties, such as solubility, thermal stability, and mechanical strength.

Development of Novel Linkers and Scaffolds for Chemical Constructs

The bifunctional nature of this compound, possessing both a reactive alkyne and a carboxylic acid, makes it an ideal candidate for the development of chemical linkers and scaffolds. These molecular components are essential for connecting different chemical entities or for providing a structural framework upon which to build more complex molecules. The alkyne can be functionalized through "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, to attach it to one molecule, while the carboxylic acid can be used to form an amide or ester bond with another. This modular approach is highly valuable in fields such as drug discovery and chemical biology.

Applications in Catalyst Design and Ligand Synthesis

The synthesis of highly efficient and selective catalysts often relies on the design of specific ligands that can coordinate to a metal center. The functional groups present in this compound can be chemically modified to create novel ligands. For instance, the carboxylic acid can be used as an anchoring point to attach the molecule to a solid support, while the alkyne can be transformed into a coordinating group. The oxane ring can also play a role in influencing the steric and electronic environment around the metal center, thereby fine-tuning the catalytic activity and selectivity.

Precursors for Advanced Functional Materials

The unique combination of a reactive alkyne, a carboxylic acid, and a saturated heterocyclic ring makes this compound a promising precursor for the synthesis of a wide range of advanced functional materials. Through various chemical modifications and polymerization reactions, this compound can be incorporated into materials with potential applications in electronics, optics, and biomedicine. The specific properties of these materials can be tailored by carefully selecting the synthetic route and the other chemical components involved.

Future Research Directions and Challenges

Development of Greener Synthetic Routes and Sustainable Chemistry Practices

The future synthesis of 3-(Oxan-4-yl)prop-2-ynoic acid and its derivatives will undoubtedly be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance process safety. Research in this area is expected to focus on several key aspects:

Atom Economy and Waste Reduction: Traditional synthetic routes to complex molecules often involve multiple steps with stoichiometric reagents, leading to significant waste. Future methodologies will likely prioritize catalytic approaches that maximize atom economy. For instance, the direct carboxylation of a suitable terminal alkyne precursor with carbon dioxide, a renewable C1 feedstock, represents a highly atom-economical and sustainable route to the propiolic acid moiety. mdpi.com The development of efficient catalytic systems, potentially based on copper or silver, will be crucial for the viability of such transformations. mdpi.com

Renewable Feedstocks and Solvents: The tetrahydropyran (B127337) ring is a structural motif present in many natural products, and its synthesis from biomass-derived starting materials is an active area of research. nih.gov Future syntheses of this compound could leverage sustainable routes to the oxane component, moving away from petrochemical-based precursors. Furthermore, the replacement of hazardous organic solvents with greener alternatives such as water, ionic liquids, or bio-based solvents will be a critical area of investigation. nih.gov

Energy Efficiency: The adoption of alternative energy sources, such as microwave irradiation and ultrasonication, can often lead to significantly reduced reaction times and lower energy consumption compared to conventional heating methods. nih.gov Exploring these technologies for the key bond-forming steps in the synthesis of this compound could lead to more energy-efficient and scalable processes.

| Green Chemistry Principle | Potential Application in the Synthesis of this compound |

| Prevention | Designing synthetic pathways that minimize waste generation from the outset. |

| Atom Economy | Utilizing catalytic carboxylation with CO2 to introduce the carboxylic acid group. |

| Less Hazardous Chemical Syntheses | Employing non-toxic catalysts and reagents. |

| Designing Safer Chemicals | Developing derivatives with reduced toxicity and enhanced biodegradability. |

| Safer Solvents and Auxiliaries | Replacing volatile organic compounds with water, supercritical fluids, or bio-solvents. |

| Design for Energy Efficiency | Implementing microwave-assisted or flow chemistry protocols to reduce energy consumption. |

| Use of Renewable Feedstocks | Synthesizing the oxane ring from biomass-derived precursors. |

| Reduce Derivatives | Avoiding the use of protecting groups through the development of more selective reactions. |

| Catalysis | Favoring catalytic reagents over stoichiometric ones. |

| Design for Degradation | Incorporating features into the molecular structure that promote biodegradability. |

| Real-time analysis for Pollution Prevention | Integrating in-line analytical techniques in a flow synthesis setup to monitor reaction progress and prevent by-product formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and accidental releases. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The propiolic acid functionality in this compound is a versatile reactive handle that can participate in a wide array of chemical transformations. Future research will likely focus on uncovering novel reactivity patterns and developing unprecedented transformations.

Cascade Reactions: The development of cascade reactions, where multiple bond-forming events occur in a single synthetic operation, is a powerful strategy for increasing molecular complexity in an efficient manner. The alkynoic acid moiety can act as a precursor to alkylidene lactone intermediates, which can then participate in cycloadditions or other intramolecular reactions. mdpi.comresearchgate.net The strategic placement of the oxane ring could influence the stereochemical outcome of these cascades, leading to the formation of complex polycyclic structures.

Decarboxylative Couplings: Propiolic acids can undergo decarboxylation to generate acetylide intermediates, which can then be trapped by various electrophiles. This strategy could be employed in novel cross-coupling reactions to forge new carbon-carbon or carbon-heteroatom bonds at the terminus of the alkyne.

Functionalization of the Oxane Ring: While the reactivity of the propiolic acid is more apparent, the oxane ring also offers opportunities for novel transformations. C-H activation methodologies could be explored to selectively functionalize the tetrahydropyran ring, providing access to a wider range of derivatives with potentially interesting biological or material properties.

Integration with Flow Chemistry and Automation for High-Throughput Synthesis

The transition from traditional batch synthesis to continuous flow processing offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for automation. The integration of flow chemistry in the synthesis of this compound and its analogues is a promising avenue for future research. nih.govresearchgate.netmtak.huspringerprofessional.demdpi.com

High-Throughput Screening: Automated flow synthesis platforms can be used to rapidly generate libraries of this compound derivatives by systematically varying reaction parameters or introducing a diverse range of building blocks. This high-throughput approach would be invaluable for accelerating the discovery of new compounds with desired properties.

Improved Safety and Scalability: Many reactions involving highly reactive intermediates or exothermic processes are safer to perform in a continuous flow reactor due to the small reaction volume and excellent heat and mass transfer. mtak.hu This would be particularly relevant for any energetic transformations involving the acetylene (B1199291) moiety. Furthermore, scaling up a continuous flow process is often more straightforward than scaling up a batch reaction.

In-line Analysis and Optimization: Flow reactors can be readily coupled with in-line analytical techniques (e.g., NMR, IR, MS) to enable real-time reaction monitoring. This data can be used to rapidly optimize reaction conditions and ensure consistent product quality.

Advanced Computational Methodologies for Rational Design and Property Prediction

Computational chemistry and molecular modeling are indispensable tools in modern chemical research. For this compound, these methods can be used to guide synthetic efforts and predict the properties of novel derivatives. nih.govmdpi.comrsc.org

Rational Design of Bioactive Molecules: If this compound is explored for medicinal chemistry applications, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to design derivatives with improved potency and selectivity towards a specific biological target. mdpi.com The oxane ring can serve as a scaffold for orienting substituents in three-dimensional space to optimize interactions with a binding site. nih.gov

Prediction of Physicochemical and Material Properties: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict a wide range of molecular properties, including reactivity, spectroscopic signatures, and electronic properties. frontiersin.orgnih.gov This information can be used to guide the design of new molecules with specific applications in mind, for example, by tuning the electronic properties for applications in organic electronics.

Reaction Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of novel reactions involving this compound. This understanding can be used to rationalize experimental observations and to design more efficient and selective catalysts.

| Computational Method | Potential Application for this compound |

| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic structure, and reactivity. nih.gov |

| Molecular Dynamics (MD) | Simulation of the conformational behavior of the molecule and its interactions with other molecules (e.g., in a biological system or a material). |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the biological activity of derivatives based on their chemical structure. mdpi.com |

| Molecular Docking | Prediction of the binding mode and affinity of the molecule to a biological target. mdpi.com |

| Virtual Screening | In silico screening of large libraries of virtual compounds to identify potential bioactive derivatives. |

Expanding Applications in Non-Traditional Chemical Fields

While the initial applications of a new molecule are often in traditional areas like medicinal chemistry or materials science, there is growing interest in exploring the use of novel organic compounds in non-traditional fields.

Quantum Materials: The rigid, linear geometry of the acetylene unit, combined with the potential for electronic tuning through substitution, makes acetylenic compounds interesting building blocks for molecular wires and other components of molecular electronic devices. The oxane ring could serve to insulate a conductive polyacetylene backbone or to control the self-assembly of such structures.

Soft Matter: The amphiphilic nature of this compound, with its polar carboxylic acid and oxane groups and its nonpolar hydrocarbon backbone, could be exploited in the design of novel surfactants, liquid crystals, or gelators. The self-assembly of these molecules could lead to the formation of interesting and potentially useful nanostructures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Oxan-4-yl)prop-2-ynoic acid, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves Sonogashira coupling between a tetrahydropyran (oxane)-substituted alkyne precursor and a carboxylic acid derivative. Key steps include:

-

Step 1 : Preparation of 4-ethynyloxane via deprotection of a silyl-protected alkyne intermediate.

-

Step 2 : Coupling with a propargyl bromide derivative under Pd/Cu catalysis.

-

Step 3 : Acidic hydrolysis to yield the final compound.

-

Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water (1:1 v/v). Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

- Data Table :

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀O₃ | |

| CAS Number | 128583-07-3 | |

| Typical Yield | 65–75% |

Q. How can spectroscopic techniques (NMR, IR) reliably characterize this compound?

- Methodological Answer :

- ¹H NMR : Key signals include:

- Oxane protons: δ 3.8–4.2 ppm (multiplet, H-2 and H-6 of oxane).

- Alkyne proton: δ 2.5–2.7 ppm (triplet, J = 2.4 Hz).

- Carboxylic acid proton: δ 12.1 ppm (broad singlet, exchanges with D₂O).

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2100 cm⁻¹ (C≡C stretch).

- Validation : Compare with reference spectra from databases like PubChem or NIST. Cross-check coupling constants and integration ratios to confirm structural integrity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in stereochemical assignments for derivatives of this compound?

- Methodological Answer :

-

Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Key considerations:

-

Data Collection : High-resolution (<1.0 Å) data minimizes model bias.

-

Refinement : Apply TWIN/BASF commands in SHELXL for handling twinned crystals.

-

Validation : Check R-factor convergence (R1 < 5%) and residual electron density (<0.3 eÅ⁻³).

-

Case Study : A derivative with ambiguous NOESY data showed definitive stereochemistry via SC-XRD, resolving a 2.5 Å discrepancy in bond lengths .

- Data Table :

| Crystallographic Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R1 (all data) | 4.2% |

| C≡C Bond Length | 1.18 Å |

Q. What strategies address inconsistencies in biological activity data for this compound derivatives?

- Methodological Answer :

- Hypothesis Testing :

Purity Check : Re-test compounds via LC-MS to rule out degradation.

Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.

SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the oxane ring) with IC₅₀ values.

- Example : A trifluoromethyl-substituted derivative showed 10x higher antimicrobial activity in pH 7.4 buffer vs. pH 6.0, linked to ionization state .

Q. How can computational modeling predict reactivity in propargyl-oxane hybrid systems?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 at the B3LYP/6-311+G(d,p) level to model:

- Alkyne bond polarization (partial charges on C≡C).

- Transition states for nucleophilic additions (e.g., thiol-yne reactions).

- Validation : Compare calculated vs. experimental IR frequencies (RMSD < 10 cm⁻¹) and reaction yields.

- Outcome : Predicted regioselectivity in azide-alkyne cycloadditions matched experimental Huisgen reaction outcomes (90% accuracy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.